molecular formula C19H20N2O5S B2491250 ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 488747-44-0

ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B2491250
CAS RN: 488747-44-0
M. Wt: 388.44
InChI Key: GEAPCOGOJCHKRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, characterized by the combination of various reactants in a single reaction vessel. These processes are notable for their efficiency and the ability to generate complex molecules with high specificity. For instance, the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, a compound with structural similarities, employs multicomponent reactions, highlighting the method's versatility in constructing pyrimido[2,1-b][1,3]thiazine derivatives (Li, Tian, & Wang, 2013).

Molecular Structure Analysis

The crystal structure analysis of related compounds reveals significant insights into their molecular configuration. For example, compounds like ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate exhibit specific conformational features, such as a thioamide functional group, which are crucial for understanding the spatial arrangement and reactivity of the molecule (Cossar et al., 2018).

Mechanism of Action

Safety and Hazards

As this is a new or less-studied compound, specific safety and hazard information is not available .

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. For example, it might have interesting biological activity given the presence of the pyrimido[2,1-b][1,3]thiazine ring, which is found in many bioactive compounds .

properties

IUPAC Name

ethyl 6-(3-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-4-25-18(24)16-11(2)20-19-21(15(23)8-9-27-19)17(16)13-6-5-7-14(10-13)26-12(3)22/h5-7,10,17H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPCOGOJCHKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC(=O)C)C(=O)CCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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